A Technical Guide to the Synthesis and Purification of THP-PEG10-C2-Boc
A Technical Guide to the Synthesis and Purification of THP-PEG10-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis and purification methods for THP-PEG10-C2-Boc, a heterobifunctional PEG linker. This linker is of significant interest in the development of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), due to its defined length, solubility-enhancing polyethylene (B3416737) glycol (PEG) chain, and orthogonal protecting groups. The tetrahydropyranyl (THP) group provides stable protection for a terminal hydroxyl function, while the tert-butyloxycarbonyl (Boc) group protects a terminal amine, allowing for selective and sequential conjugation strategies.
Synthesis of THP-PEG10-C2-Boc
The synthesis of THP-PEG10-C2-Boc is a multi-step process that begins with commercially available discrete PEG (dPEG®) reagents. The overall strategy involves the sequential modification of a PEG diol to introduce a Boc-protected amine at one terminus and a THP-protected alcohol at the other.
A plausible synthetic route is outlined below. This approach leverages established methodologies for the functionalization of PEG linkers, including mesylation, azidation, reduction, Boc protection, and THP protection.
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of THP-PEG10-C2-Boc.
Experimental Protocols
Step 1: Monomesylation of HO-PEG10-OH
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Dissolve HO-PEG10-OH (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).
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Cool the solution to 0°C using an ice bath.
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Add triethylamine (B128534) (Et3N, 1.5 equivalents) dropwise.
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Slowly add a solution of methanesulfonyl chloride (MsCl, 1.1 equivalents) in anhydrous DCM.
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Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3-4 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure to yield crude MsO-PEG10-OH.
Step 2: Azidation of MsO-PEG10-OH
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Dissolve the crude MsO-PEG10-OH (1 equivalent) in anhydrous dimethylformamide (DMF).
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Add sodium azide (B81097) (NaN3, 3 equivalents).
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Heat the reaction mixture to 80°C and stir for 12-16 hours.
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Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
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After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain crude N3-PEG10-OH.
Step 3: Reduction of N3-PEG10-OH to H2N-PEG10-OH
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Dissolve the crude N3-PEG10-OH (1 equivalent) in methanol (B129727).
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Add palladium on carbon (10% Pd/C, catalytic amount).
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Stir the suspension under a hydrogen atmosphere (balloon) at room temperature for 6-8 hours.
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Monitor the reaction by TLC or LC-MS.
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Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst.
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Concentrate the filtrate under reduced pressure to yield H2N-PEG10-OH.
Step 4: Boc Protection of H2N-PEG10-OH
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Dissolve H2N-PEG10-OH (1 equivalent) in anhydrous DCM under an inert atmosphere.
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Add triethylamine (Et3N, 2 equivalents).
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Add a solution of di-tert-butyl dicarbonate (B1257347) ((Boc)2O, 1.2 equivalents) in DCM dropwise.
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Stir the reaction mixture at room temperature for 3-12 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
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Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel to yield Boc-HN-PEG10-OH.
Step 5: THP Protection of Boc-HN-PEG10-OH
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Dissolve Boc-HN-PEG10-OH (1 equivalent) in anhydrous DCM.
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Add 3,4-dihydro-2H-pyran (DHP, 1.5 equivalents).
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Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H2O).
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Stir the reaction at room temperature for 1-4 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Quench the reaction with saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to yield the final product, which in this sequence would be Boc-HN-PEG10-O-THP. To arrive at the titled compound, further steps would be needed to introduce the C2-amine.
An alternative and more direct route would involve starting with a diamino-PEG derivative.
Alternative Step 1: Mono-Boc Protection of H2N-PEG10-C2-NH2
This "one-pot" procedure is adapted from established methods for the mono-Boc protection of diamines.[2]
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Under an inert atmosphere, dissolve diamino-PEG10-ethane (H2N-PEG10-C2-NH2, 1 equivalent) in anhydrous methanol at 0°C with stirring.
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Slowly add one equivalent of a dilute solution of hydrochloric acid in methanol.
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Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure the formation of the mono-protonated species.
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Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in methanol.
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Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by LC-MS.
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Upon completion, dilute the reaction mixture with deionized water and wash with diethyl ether to remove unreacted (Boc)₂O.
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Adjust the pH of the aqueous layer to >12 with 2N NaOH solution.
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Extract the product into dichloromethane (3x).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-HN-PEG10-C2-NH2.
Alternative Step 2: THP Protection of the Terminal Hydroxyl (if starting from a Boc-protected amino-alcohol)
This step would be analogous to Step 5 in the first proposed pathway.
Purification of THP-PEG10-C2-Boc
Purification of the final product is critical to remove starting materials, by-products (e.g., di-Boc protected species), and any remaining reagents. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for purifying PEG derivatives.
Purification Workflow
Caption: General workflow for the purification of THP-PEG10-C2-Boc.
Experimental Protocol: Reversed-Phase HPLC Purification
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Column: A preparative C18 column is suitable for this purification.
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Mobile Phase:
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A: Water with 0.1% trifluoroacetic acid (TFA)
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B: Acetonitrile with 0.1% TFA
-
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used. The exact gradient should be optimized based on analytical HPLC runs of the crude mixture.
-
Procedure: a. Dissolve the crude THP-PEG10-C2-Boc in a minimal amount of the initial mobile phase composition. b. Inject the sample onto the equilibrated preparative RP-HPLC column. c. Run the optimized gradient and monitor the elution profile at a suitable wavelength (e.g., 214 nm or 220 nm). d. Collect fractions corresponding to the main product peak. e. Analyze the collected fractions for purity using analytical HPLC. f. Pool the pure fractions and remove the acetonitrile by rotary evaporation. g. Lyophilize the remaining aqueous solution to obtain the purified THP-PEG10-C2-Boc as a white solid or viscous oil.
Data Presentation
The following tables summarize the expected materials and representative reaction parameters. Actual values may vary and require optimization.
Table 1: Key Reagents and Solvents
| Reagent/Solvent | Role |
| HO-PEG10-OH | Starting Material |
| H2N-PEG10-C2-NH2 | Alternative Starting Material |
| Methanesulfonyl Chloride (MsCl) | Activating Agent |
| Sodium Azide (NaN3) | Nucleophile |
| Palladium on Carbon (Pd/C) | Catalyst |
| Di-tert-butyl dicarbonate ((Boc)2O) | Protecting Group Reagent |
| 3,4-Dihydro-2H-pyran (DHP) | Protecting Group Reagent |
| p-Toluenesulfonic acid (p-TsOH) | Catalyst |
| Dichloromethane (DCM) | Solvent |
| Dimethylformamide (DMF) | Solvent |
| Methanol (MeOH) | Solvent |
| Triethylamine (Et3N) | Base |
Table 2: Representative Reaction Conditions and Expected Outcomes
| Step | Reaction Time (hours) | Temperature (°C) | Expected Yield (%) | Expected Purity (%) |
| Monomesylation | 4-5 | 0 to RT | 85-95 | >90 (crude) |
| Azidation | 12-16 | 80 | 90-98 | >90 (crude) |
| Reduction | 6-8 | RT | >95 | >95 (crude) |
| Boc Protection | 3-12 | RT | 80-90 | >95 (after chromatography) |
| THP Protection | 1-4 | RT | 85-95 | >95 (after chromatography) |
| RP-HPLC Purification | - | RT | - | >98 |
Note: Yields and purities are estimates and will depend on the specific reaction conditions and the efficiency of purification.
Characterization
The structure and purity of the final THP-PEG10-C2-Boc product should be confirmed by standard analytical techniques:
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¹H and ¹³C NMR Spectroscopy: To confirm the presence of the PEG backbone, the THP group, the Boc group, and the C2 linker, and to verify the structure.[3][4]
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Mass Spectrometry (e.g., ESI-MS): To determine the molecular weight of the product and confirm its identity.[3]
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Analytical HPLC: To assess the purity of the final product.
This guide provides a comprehensive framework for the synthesis and purification of THP-PEG10-C2-Boc. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available starting materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of 40 kDa poly(ethylene glycol) polymers by proton transfer reaction QTOF mass spectrometry and 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
